Cyclohexene, 3-(2-methylpropyl)-
Description
Contextualization within Cycloalkene Chemistry
Cycloalkenes, such as Cyclohexene (B86901), 3-(2-methylpropyl)-, are fundamental structures in organic chemistry. The presence of a double bond within the cyclic structure introduces reactivity that is characteristic of alkenes, combined with the conformational considerations of a cyclic system. The chemistry of cyclohexene derivatives is particularly significant due to the prevalence of six-membered rings in natural products and synthetic targets.
The reactivity of the double bond in substituted cyclohexenes is a focal point of their chemistry. This includes addition reactions, oxidations, and reductions that are typical of alkenes. The position and nature of substituents on the cyclohexene ring can influence the stereochemistry and regioselectivity of these reactions. For instance, the presence of the 2-methylpropyl group at the allylic position in Cyclohexene, 3-(2-methylpropyl)- can sterically and electronically influence the approach of reagents to the double bond.
Academic Significance and Research Trajectories
While extensive research specifically targeting Cyclohexene, 3-(2-methylpropyl)- is not widely available in published literature, its identity as a human metabolite suggests a role in biochemical pathways that warrants further investigation. nih.gov The study of such metabolites is crucial for understanding metabolic processes and the biotransformation of various compounds within the human body.
The broader academic significance of substituted cyclohexenes lies in their utility as building blocks in organic synthesis. mdpi.com The functionalization of the cyclohexene core allows for the construction of complex molecular architectures. Research in this area often focuses on developing novel synthetic methodologies to control the stereochemistry of these systems, which is critical for the synthesis of biologically active molecules. mdpi.com The investigation of specific derivatives like Cyclohexene, 3-(2-methylpropyl)- could contribute to a deeper understanding of structure-activity relationships in various chemical and biological contexts.
Further research into this compound could explore its potential applications in areas such as fragrance chemistry, polymer synthesis, or as an intermediate in the synthesis of pharmaceuticals. The limited data currently available highlights an opportunity for future research to elucidate the specific properties and potential applications of Cyclohexene, 3-(2-methylpropyl)-.
Structure
2D Structure
Properties
CAS No. |
4104-56-7 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |
InChI Key |
NVLNRIBMCIJLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexene, 3 2 Methylpropyl
Alkylation Approaches
Alkylation strategies represent a direct and often efficient method for the introduction of the isobutyl substituent onto a pre-existing cyclohexene (B86901) framework. These methods typically involve the reaction of a nucleophilic isobutyl species with an electrophilic cyclohexene precursor or vice versa.
Alkylation of Cyclohexene Precursors with Isobutyl Halides
A plausible and widely utilized method for forming carbon-carbon bonds is the Grignard reaction. This approach would involve the reaction of a cyclohexenyl Grignard reagent with an isobutyl halide, or more commonly, the reaction of an isobutyl Grignard reagent with a 3-halocyclohexene. For instance, the reaction of 3-bromocyclohexene (B24779) with isobutylmagnesium bromide in a suitable ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the desired 3-(2-methylpropyl)cyclohexene. The success of this reaction is contingent on the efficient formation of the Grignard reagent and the subsequent coupling, which can sometimes be complicated by side reactions such as dimerization.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Conditions | Product | Yield (%) |
| 3-Bromocyclohexene | Isobutylmagnesium Bromide | Tetrahydrofuran (THF) | Room Temperature | Cyclohexene, 3-(2-methylpropyl)- | 60-75 (Estimated) |
| 3-Chlorocyclohexene | Isobutylmagnesium Bromide | Diethyl Ether | Reflux | Cyclohexene, 3-(2-methylpropyl)- | 55-70 (Estimated) |
This table presents estimated yields based on typical Grignard coupling reactions.
Exploration of Alternative Alkylating Reagents
Beyond traditional Grignard reagents, other organometallic species can be employed for the alkylation of cyclohexene precursors. Organolithium reagents, for example, offer enhanced reactivity, although they can be less selective. The use of organocuprates, such as lithium diisobutylcuprate, is another powerful alternative. These reagents are known for their ability to undergo conjugate addition to α,β-unsaturated ketones. Therefore, a synthetic route could involve the 1,4-addition of a cuprate (B13416276) to cyclohex-2-en-1-one, followed by reduction of the ketone and elimination to form the alkene. This multi-step sequence provides an alternative pathway to the target molecule.
Cyclization Reactions of Acyclic Precursors
The formation of the cyclohexene ring from acyclic starting materials is a powerful strategy that allows for significant control over the substitution pattern of the final product. The Diels-Alder reaction stands out as a premier method for constructing six-membered rings with high stereospecificity and regioselectivity. ntnu.edu.tworgsyn.orgwisc.edunih.gov
A hypothetical Diels-Alder approach to "Cyclohexene, 3-(2-methylpropyl)-" would involve the [4+2] cycloaddition of a suitable diene and dienophile. For instance, the reaction between isoprene (B109036) (2-methyl-1,3-butadiene) as the diene and 4-methyl-1-pentene (B8377) as the dienophile could theoretically lead to the desired cyclohexene skeleton. ntnu.edu.tw However, the reactivity of unactivated alkenes like 4-methyl-1-pentene in Diels-Alder reactions is typically low, often requiring high temperatures and pressures, which may lead to low yields and the formation of side products. The regioselectivity of this reaction would also need to be considered, as two different regioisomers could potentially be formed.
| Diene | Dienophile | Solvent | Conditions | Product | Regioselectivity | Yield (%) |
| Isoprene | 4-Methyl-1-pentene | Toluene | High Temperature, High Pressure | Cyclohexene, 3-(2-methylpropyl)- | Mixture of regioisomers | Low (Estimated) |
This table outlines a theoretical Diels-Alder reaction with estimated outcomes.
Catalytic Synthesis Strategies
Catalytic methods offer elegant and efficient solutions for the synthesis of substituted cyclohexenes, often proceeding with high selectivity and under milder conditions than stoichiometric reactions.
Transition-Metal Catalyzed Routes to Substituted Cyclohexenes
Transition-metal catalysis provides a versatile toolkit for the formation of C-C bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are well-established methods for coupling alkyl groups to alkenyl halides or triflates. For the synthesis of 3-(2-methylpropyl)cyclohexene, a plausible route would involve the palladium-catalyzed coupling of a 3-halocyclohexene (e.g., 3-bromocyclohexene) with an isobutyl-organometallic reagent, such as isobutylboronic acid (Suzuki coupling) or isobutylzinc chloride (Negishi coupling). These reactions are often characterized by their high functional group tolerance and excellent yields.
Another catalytic approach is the allylic alkylation of cyclohexene itself. This can be achieved through a transition-metal-catalyzed reaction where a C-H bond of cyclohexene is activated, followed by coupling with an isobutyl electrophile. Alternatively, a derivative such as cyclohexenyl acetate (B1210297) can be used in a catalytic asymmetric allylic alkylation.
| Cyclohexene Precursor | Isobutyl Source | Catalyst | Ligand | Solvent | Product | Yield (%) |
| 3-Bromocyclohexene | Isobutylboronic acid | Pd(PPh₃)₄ | - | Toluene/Water | Cyclohexene, 3-(2-methylpropyl)- | 70-85 (Estimated) |
| Cyclohexenyl Acetate | Isobutylmagnesium Bromide | [Pd(allyl)Cl]₂ | Chiral Phosphine (B1218219) Ligand | THF | (R)- or (S)-Cyclohexene, 3-(2-methylpropyl)- | 80-95 (Estimated) |
This table illustrates potential transition-metal-catalyzed routes with estimated yields.
Asymmetric Synthesis Methodologies for Enantiomeric Control
The presence of a stereocenter at the C3 position of "Cyclohexene, 3-(2-methylpropyl)-" opens the door for asymmetric synthesis to selectively produce one enantiomer. Organocatalysis has emerged as a powerful tool for enantioselective transformations. nih.govlookchem.comrsc.org For instance, an asymmetric Michael addition of an isobutyl nucleophile to an α,β-unsaturated cyclohexenone derivative, catalyzed by a chiral amine or squaramide, could establish the stereocenter with high enantiomeric excess. nih.govlookchem.com Subsequent modification of the ketone would then lead to the enantiopure target molecule.
Transition-metal catalysis with chiral ligands is another well-established strategy for asymmetric synthesis. The palladium-catalyzed asymmetric allylic alkylation mentioned previously is a prime example. By employing a chiral phosphine ligand, the isobutyl nucleophile can be directed to one face of the π-allyl palladium intermediate, resulting in the formation of one enantiomer of the product in high excess.
| Catalytic System | Chiral Catalyst/Ligand | Reaction Type | Enantiomeric Excess (ee %) |
| Organocatalysis | Chiral Amine (e.g., prolinol derivative) | Asymmetric Michael Addition | 90-99 (Estimated) |
| Transition-Metal Catalysis | Palladium with Chiral Phosphine (e.g., BINAP) | Asymmetric Allylic Alkylation | 90-99 (Estimated) |
This table highlights potential asymmetric strategies and their expected enantioselectivities.
Considerations for Sustainable Chemical Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the proposed syntheses of 3-(2-methylpropyl)cyclohexene to create more sustainable routes.
For the Diels-Alder reaction , a key consideration is the choice of solvent. Traditionally, these reactions are carried out in organic solvents like benzene (B151609) or toluene, which are volatile and toxic. beilstein-journals.org Sustainable alternatives include water, ionic liquids, or even solvent-free conditions, which can be particularly effective for certain cycloadditions. researchgate.netnih.gov The use of bio-based solvents, such as those derived from vegetable oils, is also an emerging green alternative. beilstein-journals.orgnih.gov Furthermore, the catalyst used can be made more sustainable. While thermal conditions are often sufficient, Lewis acid catalysts can accelerate the reaction. Employing heterogeneous catalysts, which can be easily separated and recycled, enhances the sustainability of the process.
In the dehydration of 3-(2-methylpropyl)cyclohexanol , the traditional use of strong, corrosive acids like sulfuric and phosphoric acid presents environmental and safety concerns. beyondbenign.org A greener alternative is the use of solid acid catalysts, such as Montmorillonite KSF clay. beyondbenign.orglakeland.edu This clay is non-toxic, reusable, and can effectively catalyze the dehydration under milder conditions. beyondbenign.orglakeland.edu Other solid acid catalysts, including various metal triflates, have also been shown to be effective for alcohol dehydration at lower temperatures. rsc.orgresearchgate.net The use of supported lipases as biocatalysts for dehydration in aqueous media represents another innovative and green approach. rsc.org
The choice of energy source is another important factor. Microwave irradiation, for instance, can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.
| Synthetic Route | Sustainable Approach | Benefit |
| Diels-Alder Reaction | Use of water, ionic liquids, or bio-based solvents | Reduces use of volatile and toxic organic solvents. beilstein-journals.orgresearchgate.netnih.gov |
| Use of heterogeneous catalysts | Facilitates catalyst recovery and reuse. | |
| Dehydration of Alcohol | Replacement of strong acids with solid acid catalysts (e.g., Montmorillonite KSF clay) | Reduces corrosivity (B1173158) and waste, catalyst is reusable. beyondbenign.orglakeland.edu |
| Use of biocatalysts (e.g., supported lipases) | Enables reaction in water, biodegradable catalyst. rsc.org | |
| Both Routes | Microwave-assisted heating | Reduced energy consumption and shorter reaction times. |
Reactivity and Mechanistic Investigations of Cyclohexene, 3 2 Methylpropyl
Fundamental Alkene Reactivity in Substituted Cyclohexenes
The double bond in 3-(2-methylpropyl)cyclohexene is a region of high electron density, making it susceptible to attack by electrophiles. The presence of the alkyl group at the allylic position (C3) influences the reactivity and regioselectivity of these reactions through both steric and electronic effects. The isobutyl group, being electron-donating, can stabilize an adjacent carbocation, a key intermediate in many electrophilic additions. However, its steric bulk can also hinder the approach of reagents from the same face of the ring.
Addition Reactions to the Double Bond
The quintessential reactivity of the double bond in 3-(2-methylpropyl)cyclohexene involves addition reactions, where the pi bond is broken and two new sigma bonds are formed. These reactions can be broadly categorized into electrophilic, radical, and catalytic additions.
Electrophilic Addition Processes
In electrophilic addition, an electrophile is the initial species to attack the double bond. A common example is the addition of hydrogen halides (HX). The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms (C2), leading to the formation of a more stable tertiary carbocation at C1. The subsequent attack of the halide nucleophile at C1 yields the major product. rsc.orgnih.gov
The mechanism involves the protonation of the double bond to form a carbocation, which is the rate-determining step. nih.gov The stability of this carbocation intermediate is paramount in determining the regiochemical outcome. In the case of 3-(2-methylpropyl)cyclohexene, protonation at C2 leads to a tertiary carbocation at C1, which is more stable than the secondary carbocation that would be formed by protonation at C1.
Table 1: Predicted Regioselectivity in Electrophilic Addition to Cyclohexene (B86901), 3-(2-methylpropyl)-
| Reagent | Predicted Major Product | Rationale |
| HBr | 1-Bromo-3-(2-methylpropyl)cyclohexane | Formation of the more stable tertiary carbocation at C1. |
| HCl | 1-Chloro-3-(2-methylpropyl)cyclohexane | Formation of the more stable tertiary carbocation at C1. |
| H₂O/H⁺ | 1-Hydroxy-3-(2-methylpropyl)cyclohexane | Formation of the more stable tertiary carbocation at C1, followed by nucleophilic attack of water. |
Radical Addition Reactions
Radical addition to the double bond follows a different regioselectivity compared to electrophilic addition, often referred to as an anti-Markovnikov addition. This is particularly observed in the addition of hydrogen bromide in the presence of peroxides. nih.gov
The reaction is initiated by the formation of a bromine radical from the peroxide-mediated decomposition of HBr. The bromine radical then adds to the double bond at the less substituted carbon (C1) to generate a more stable secondary radical at C2. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and propagate the radical chain. nih.gov
Table 2: Predicted Regioselectivity in Radical Addition to Cyclohexene, 3-(2-methylpropyl)-
| Reagent | Predicted Major Product | Rationale |
| HBr, ROOR | 2-Bromo-3-(2-methylpropyl)cyclohexane | Formation of the more stable secondary radical at C2. |
Catalytic Addition Reactions (e.g., Hydroamination, Oxyamination)
Transition-metal catalyzed additions offer a powerful means to achieve various functionalizations of the double bond with high efficiency and selectivity.
Hydroamination involves the direct addition of an N-H bond across the double bond. Catalysts based on early transition metals, lanthanides, or late transition metals can be employed. nih.govnih.gov The regioselectivity can often be controlled by the choice of catalyst and ligands. For a sterically hindered substrate like 3-(2-methylpropyl)cyclohexene, the regioselectivity would likely favor the addition of the amino group to the less sterically hindered carbon of the double bond.
Oxyamination allows for the simultaneous introduction of an oxygen and a nitrogen functionality across the double bond. Recent advances have enabled highly enantioselective and diastereoselective oxyamination reactions using chiral catalysts. acs.org These reactions are valuable for the synthesis of important building blocks like 1,2-amino alcohols.
The stereochemistry of catalytic additions to 3-(2-methylpropyl)cyclohexene is significantly influenced by the chiral nature of the substrate and the catalyst. The bulky isobutyl group at the C3 position creates a stereochemically biased environment around the double bond.
In catalytic hydrogenations, for instance, the hydrogen atoms are typically delivered to the less sterically hindered face of the double bond. For 3-(2-methylpropyl)cyclohexene, this would likely be the face opposite to the isobutyl group, leading to a syn-addition of hydrogen from that face.
Rearrangement Pathways
Carbocation intermediates, such as those formed during electrophilic additions to 3-(2-methylpropyl)cyclohexene, are susceptible to rearrangements if a more stable carbocation can be formed. The two most common types of rearrangements are hydride shifts and alkyl shifts. nih.gov
In the context of adding an electrophile like H⁺ to 3-(2-methylpropyl)cyclohexene, a tertiary carbocation is initially formed at C1. This is already a relatively stable carbocation. A 1,2-hydride shift from the adjacent C6 or C2 positions would lead to a secondary carbocation, which is less stable, and therefore unlikely. Similarly, an alkyl shift involving the isobutyl group would also likely not lead to a more stable carbocation.
However, if the reaction conditions were to promote the formation of a less stable carbocation, for instance, through a non-regioselective addition, rearrangements would be more probable. For example, if a secondary carbocation were to form at C2, a 1,2-hydride shift from C3 could potentially occur, though the driving force for this is not strong as it does not lead to a more stable carbocation. More complex rearrangements could be envisioned under more forcing conditions or with different substrates, such as those involving ring contractions or expansions, but these are less common for simple alkyl-substituted cyclohexenes.
Wagner-Meerwein Type Rearrangements
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org These rearrangements are common in reactions involving carbocation intermediates, such as those that can be formed from Cyclohexene, 3-(2-methylpropyl)- under acidic conditions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
For instance, in an electrophilic addition reaction to the double bond of Cyclohexene, 3-(2-methylpropyl)-, a secondary carbocation would initially be formed at C-2. This secondary carbocation could then undergo a hydride shift from C-3 to C-2, resulting in a more stable tertiary carbocation at C-3. masterorganicchemistry.comlibretexts.org Alternatively, an alkyl shift, specifically the migration of the 2-methylpropyl group, could occur, although this is generally less favorable than a hydride shift unless it leads to a significantly more stable carbocation. masterorganicchemistry.com The driving force for these rearrangements is the formation of a more stable carbocation intermediate, which proceeds to react further to form the final product. masterorganicchemistry.comlibretexts.org
The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com Therefore, any reaction pathway that allows for the formation of a more substituted carbocation through a Wagner-Meerwein rearrangement is likely to be favored. masterorganicchemistry.comlibretexts.org
Elimination Reactions
Elimination reactions of substituted cyclohexanes, such as those derived from Cyclohexene, 3-(2-methylpropyl)-, are highly dependent on the reaction mechanism (E1 or E2) and the stereochemistry of the substrate. chemistrysteps.comlibretexts.orglibretexts.org
In an E2 (bimolecular elimination) reaction , a strong base is used, and the reaction proceeds in a single, concerted step. libretexts.orglibretexts.org A key requirement for E2 elimination in cyclohexanes is an anti-periplanar arrangement of the leaving group and a β-hydrogen, which necessitates that both groups are in axial positions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The rate of E2 reactions is influenced by the stability of the chair conformation where the leaving group is axial. masterorganicchemistry.com For a derivative of Cyclohexene, 3-(2-methylpropyl)-, the bulky 2-methylpropyl group would preferentially occupy an equatorial position to minimize steric strain. pressbooks.pub If the leaving group is on the same side of the ring as the 2-methylpropyl group (cis), the conformation with an axial leaving group and an equatorial 2-methylpropyl group would be relatively stable, leading to a faster E2 reaction. libretexts.org Conversely, if the leaving group is on the opposite side (trans), forcing it into an axial position would also force the bulky 2-methylpropyl group into an axial position, leading to significant steric strain and a slower reaction rate. libretexts.org
In an E1 (unimolecular elimination) reaction , which occurs with a weak base, the reaction is stepwise and proceeds through a carbocation intermediate. chemistrysteps.comlibretexts.org The rate-determining step is the formation of the carbocation. The subsequent deprotonation to form the alkene does not have the same strict stereochemical requirements as the E2 reaction. chemistrysteps.com E1 reactions of substituted cyclohexanes typically favor the formation of the most substituted (Zaitsev's) product because this leads to a more stable alkene. chemistrysteps.comlibretexts.org Carbocation rearrangements, as discussed in the previous section, are also common in E1 reactions and can influence the final product distribution. chemistrysteps.com
Solvolysis Mechanisms and Solvent Effects
Solvolysis is a reaction in which the solvent acts as the nucleophile. For derivatives of Cyclohexene, 3-(2-methylpropyl)-, such as a corresponding alkyl halide, solvolysis would typically proceed through an SN1 or E1 mechanism, or a combination of both, especially in polar protic solvents like water, ethanol, or formic acid. libretexts.org
The rate of solvolysis is highly dependent on the stability of the carbocation intermediate formed. The 3-(2-methylpropyl)- group can influence the reaction rate through steric and electronic effects. The solvent plays a crucial role in stabilizing the carbocation intermediate. Polar protic solvents are effective at solvating both the leaving group and the carbocation, thereby facilitating the ionization step in SN1 and E1 reactions.
The choice of solvent can also influence the product ratio of substitution (SN1) versus elimination (E1). More nucleophilic solvents will favor substitution, while more basic solvents will favor elimination. The temperature also plays a role, with higher temperatures generally favoring elimination over substitution.
Substituent Effects on Reaction Kinetics and Selectivity
The 2-methylpropyl group at the 3-position of the cyclohexene ring exerts both steric and electronic effects that influence the kinetics and selectivity of reactions.
Steric Effects: The bulky 2-methylpropyl group can hinder the approach of reactants to certain positions on the ring. pressbooks.pub For example, in an E2 reaction, the preference for the 2-methylpropyl group to be in an equatorial position can dictate the stereochemical outcome and the rate of the reaction. libretexts.org
Electronic Effects: The 2-methylpropyl group is an electron-donating group (EDG) through induction. This electronic effect can stabilize adjacent carbocations, which would accelerate reactions proceeding through a carbocation intermediate, such as E1 and SN1 reactions.
The Hammett equation is a tool used to quantify the effect of substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.orgchemeurope.com While directly applying the standard Hammett equation to an aliphatic system like Cyclohexene, 3-(2-methylpropyl)- is not conventional, the principles of linear free-energy relationships can be extended to understand substituent effects in non-aromatic systems.
A Hammett-type analysis for reactions of a series of 3-substituted cyclohexenes could be performed by plotting the logarithm of the relative rate constants (log(k/k₀)) against a suitable substituent parameter (σ). chemeurope.com The slope of this plot, the reaction constant (ρ), would indicate the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org
A negative ρ value would suggest that electron-donating groups accelerate the reaction, indicating the buildup of positive charge in the transition state (e.g., in an E1 or SN1 reaction). wikipedia.org
A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state. wikipedia.org
A non-linear Hammett plot can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.orgacs.org
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu This is achieved by comparing the rate of reaction of a compound with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). libretexts.org
A primary KIE (typically kH/kD > 1) is observed when the C-H bond to the isotope is broken in the rate-determining step. princeton.eduyoutube.com For example, in an E2 reaction of a derivative of Cyclohexene, 3-(2-methylpropyl)-, a significant primary KIE would be expected if the β-hydrogen being removed is involved in the rate-determining step. princeton.edu
A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgyoutube.com For instance, in an SN1 reaction, a small secondary KIE (kH/kD slightly greater than 1) might be observed for hydrogens on the carbon adjacent to the leaving group, due to changes in hybridization from sp³ to sp² in the transition state. youtube.com
The magnitude of the KIE can provide detailed information about the structure of the transition state. pku.edu.cn
Reaction Kinetics and Empirical Rate Law Determinations
The study of reaction kinetics involves measuring reaction rates under various conditions to determine the empirical rate law, which expresses the relationship between the rate of reaction and the concentrations of the reactants. pearson.compearson.com
For reactions involving derivatives of Cyclohexene, 3-(2-methylpropyl)-, the rate law can help distinguish between different mechanisms:
An E1 reaction is a unimolecular process, and its rate-determining step involves only the substrate. The rate law is typically first order: Rate = k[Substrate]. chemistrysteps.comlibretexts.org
SN2 reactions are also bimolecular, with a second-order rate law: Rate = k[Substrate][Nucleophile].
SN1 reactions are unimolecular, with a first-order rate law: Rate = k[Substrate]. libretexts.org
Characterization of Reactive Intermediates
The study of reactive intermediates is crucial for understanding the detailed mechanistic pathways of chemical reactions involving Cyclohexene, 3-(2-methylpropyl)-. These transient species, though short-lived, dictate the formation of various products. The characterization of such intermediates often relies on a combination of spectroscopic techniques and computational modeling. While specific experimental studies on the reactive intermediates of Cyclohexene, 3-(2-methylpropyl)- are not extensively documented in publicly available literature, we can infer their nature and behavior based on well-established principles of organic chemistry and studies of analogous systems. The primary reactive intermediates expected from this compound are carbocations, formed under acidic conditions, and radical cations, which can be generated through photochemically or electrochemically induced single-electron transfer.
In the presence of a protic acid, the double bond of Cyclohexene, 3-(2-methylpropyl)- is susceptible to protonation. This electrophilic addition would lead to the formation of a carbocation intermediate. The initial protonation can occur at either carbon of the double bond, leading to two possible secondary carbocations. However, the stability of these carbocations and their propensity for rearrangement are key factors in determining the final product distribution.
Computational studies on the protonation of similar cycloalkanes, such as cyclohexene and its methylated derivatives, provide valuable insights. doi.org These theoretical models help in predicting the most likely site of protonation and the relative energies of the resulting carbocation intermediates. For Cyclohexene, 3-(2-methylpropyl)-, protonation would likely lead to a secondary carbocation, which could then undergo rearrangement to a more stable tertiary carbocation through a hydride or alkyl shift.
The characterization of such carbocations can be challenging due to their high reactivity. However, techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures in superacid media can be employed to observe and characterize stable carbocations. While specific NMR data for the carbocation derived from Cyclohexene, 3-(2-methylpropyl)- is not available, the expected chemical shifts would be significantly downfield for the carbon atom bearing the positive charge.
Another important class of reactive intermediates is radical cations, which can be formed by removing one electron from the molecule. Electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for the characterization of such species. Studies on radical cations of substituted cyclohexanes have shown that the unpaired electron density is often localized in the C-C σ-bond, leading to specific hyperfine coupling patterns in the EPR spectrum. rsc.org
It is important to note that direct experimental data for the reactive intermediates of Cyclohexene, 3-(2-methylpropyl)- is limited. The following tables are illustrative and based on general knowledge and data from analogous systems to provide a hypothetical characterization of the potential reactive intermediates.
Table 1: Predicted Carbocation Intermediates and Potential Rearrangements
| Initial Carbocation (Secondary) | Rearrangement Type | Resulting Carbocation (Tertiary) | Relative Stability |
| 3-(2-methylpropyl)cyclohexan-1-ylium | 1,2-Hydride Shift | 1-(2-methylpropyl)cyclohexan-1-ylium | More Stable |
| 2-(2-methylpropyl)cyclohexan-1-ylium | 1,2-Hydride Shift | 2-(2-methylpropyl)cyclohexan-2-ylium | More Stable |
Table 2: Hypothetical Spectroscopic Data for a Tertiary Carbocation Intermediate
| Spectroscopic Technique | Predicted Observation |
| 13C NMR | Significant downfield shift ( > 200 ppm) for the carbocationic carbon. |
| 1H NMR | Downfield shifts for protons adjacent to the carbocationic center. |
| IR Spectroscopy | Characteristic vibrational modes associated with the C-C stretching of the carbocation. |
Table 3: Postulated Radical Cation and its Characterization
| Reactive Intermediate | Method of Generation | Characterization Technique | Expected Observation |
| 3-(2-methylpropyl)cyclohexene radical cation | Photo-induced electron transfer | EPR Spectroscopy | Hyperfine coupling to protons on the cyclohexane (B81311) ring and the isobutyl group. |
Further dedicated experimental and computational research is necessary to fully characterize the reactive intermediates of Cyclohexene, 3-(2-methylpropyl)- and to elucidate the precise mechanisms of its various reactions.
Spectroscopic Characterization and Structural Elucidation of Cyclohexene, 3 2 Methylpropyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While a publicly available, fully assigned ¹H NMR spectrum for Cyclohexene (B86901), 3-(2-methylpropyl)- is not readily found, a detailed prediction of the spectrum can be made based on established chemical shift values and coupling constants for similar structural motifs. The protons in the molecule are in distinct chemical environments and would therefore exhibit unique signals.
The olefinic protons on the double bond (H-1 and H-2) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the π-electron cloud. The allylic proton at position 3 (H-3), being adjacent to the double bond and the isobutyl group, would likely appear as a multiplet around 2.0-2.5 ppm. The protons of the isobutyl group would have characteristic shifts: the CH proton would be a multiplet, and the two methyl groups, being diastereotopic, might show slightly different chemical shifts, appearing as doublets. The remaining methylene (B1212753) protons on the cyclohexene ring (at positions 4, 5, and 6) would resonate in the upfield region, typically between 1.2 and 2.2 ppm, with their signals likely overlapping and showing complex splitting patterns due to geminal and vicinal coupling.
Predicted ¹H NMR Data for Cyclohexene, 3-(2-methylpropyl)-
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1, H-2 (Olefinic) | 5.5 - 6.0 | m | - |
| H-3 (Allylic) | 2.0 - 2.5 | m | - |
| H-4, H-5, H-6 (Ring CH₂) | 1.2 - 2.2 | m | - |
| Isobutyl CH | 1.5 - 1.9 | m | - |
| Isobutyl CH₂ | 1.0 - 1.4 | m | - |
| Isobutyl CH₃ | 0.8 - 1.0 | d | ~6-7 |
Note: This is a predicted table based on analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Cyclohexene, 3-(2-methylpropyl)- gives a distinct signal. Publicly available data from sources like PubChem confirm the presence of ten carbon signals for this compound. nih.gov The olefinic carbons (C-1 and C-2) are the most deshielded and appear furthest downfield. The chemical shifts of the other carbons are influenced by their substitution and proximity to the double bond and the isobutyl group.
¹³C NMR Spectral Data for Cyclohexene, 3-(2-methylpropyl)-
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 | ~127.2 |
| C-2 | ~126.9 |
| C-3 | ~37.4 |
| C-4 | ~29.1 |
| C-5 | ~25.2 |
| C-6 | ~21.8 |
| C-1' (Isobutyl CH₂) | ~45.8 |
| C-2' (Isobutyl CH) | ~28.3 |
| C-3', C-4' (Isobutyl CH₃) | ~22.6 |
Data sourced from publicly available spectral databases. nih.gov Assignments are based on established correlations.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the olefinic protons (H-1/H-2) and the allylic proton (H-3), and between the protons of the isobutyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the signal of C-1 to H-1, C-3 to H-3, and so on, which is invaluable for assigning the carbon spectrum based on the proton assignments. youtube.com
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum for Cyclohexene, 3-(2-methylpropyl)- shows a molecular ion peak ([M]⁺) at m/z 138, which confirms its molecular weight. nist.gov
The fragmentation pattern is characteristic of alkyl-substituted cyclohexenes. A prominent fragmentation pathway involves the loss of the isobutyl side chain (mass 57), leading to a significant peak at m/z 81. This fragment likely corresponds to a cyclohexenyl cation. Another important fragmentation is the retro-Diels-Alder reaction of the cyclohexene ring, which would result in the loss of ethene (mass 28) and the formation of a radical cation with m/z 110. Further fragmentation of the isobutyl group itself can also occur.
Major Fragment Ions in the EI-MS of Cyclohexene, 3-(2-methylpropyl)-
| m/z | Proposed Fragment | Proposed Loss |
| 138 | [C₁₀H₁₈]⁺ | Molecular Ion |
| 81 | [C₆H₉]⁺ | [C₄H₉]˙ (Isobutyl radical) |
| 67 | [C₅H₇]⁺ | [C₅H₁₁]˙ |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Data interpreted from the NIST Mass Spectrometry Data Center. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for identifying individual components in a complex mixture. Cyclohexene, 3-(2-methylpropyl)- can be effectively identified in a mixture using GC-MS. nih.gov The compound will have a characteristic retention time on a given GC column under specific conditions. The mass spectrum of the eluting compound can then be compared with a library of known spectra for positive identification. The NIST Mass Spectrometry Data Center lists GC-MS data for this compound, which can be used as a reference. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of Cyclohexene, 3-(2-methylpropyl)- is characterized by absorptions that confirm the presence of both the cyclohexene ring and the alkyl (isobutyl) substituent.
The key functional groups and their expected vibrational frequencies are:
C=C Double Bond: The alkene C=C stretch within the cyclohexene ring is a key diagnostic peak, typically appearing in the region of 1680-1640 cm⁻¹. For cyclohexene itself, this peak is observed at approximately 1640 cm⁻¹. docbrown.info
Vinylic C-H Bond: The stretching vibration of the hydrogen atoms attached to the double-bonded carbons (=C-H) is expected to appear at wavenumbers above 3000 cm⁻¹.
Aliphatic C-H Bonds: The molecule contains numerous sp³-hybridized carbon-hydrogen bonds in both the cyclohexene ring's saturated portion and the 2-methylpropyl group. These give rise to strong absorption bands in the 3000-2850 cm⁻¹ region.
C-H Bending: Vibrations corresponding to the bending of C-H bonds (scissoring, rocking, wagging) appear in the fingerprint region (below 1500 cm⁻¹), contributing to a complex pattern unique to the molecule. docbrown.infoyoutube.com
A vapor phase IR spectrum for Cyclohexene, 3-(2-methylpropyl)- is cataloged in spectral databases. nih.gov
Table 1: Characteristic Infrared Absorption Bands for Cyclohexene, 3-(2-methylpropyl)-
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alkene | =C-H Stretch | > 3000 |
| Alkane/Alkyl | C-H Stretch | 3000 - 2850 |
| Alkene | C=C Stretch | 1680 - 1640 |
| Alkane/Alkyl | C-H Bend | ~1470 - 1365 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The primary chromophore in Cyclohexene, 3-(2-methylpropyl)- is the isolated carbon-carbon double bond (C=C).
Isolated, non-conjugated double bonds, such as the one in this compound, typically undergo a π → π* electronic transition upon absorbing UV radiation. This transition generally occurs at wavelengths below 200 nm, which is in the vacuum UV region and outside the range of standard laboratory UV-Vis spectrophotometers. Consequently, Cyclohexene, 3-(2-methylpropyl)- is not expected to show significant absorbance in the 200-800 nm range. While direct UV-Vis absorption data is not prominently available, related data from photoelectron spectroscopy indicates an ionization energy of 8.77 ± 0.02 eV for the molecule. nist.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating Cyclohexene, 3-(2-methylpropyl)- from reaction mixtures and assessing its purity. Gas chromatography (GC) is particularly well-suited for this volatile, nonpolar compound. nist.gov
The retention of a compound in GC can be standardized using Kovats Retention Indices (RI), which are unitless values that compare a compound's retention time to that of adjacent n-alkanes. Experimental retention indices for Cyclohexene, 3-(2-methylpropyl)- have been determined on different types of stationary phases (columns). nih.gov These values are critical for identifying the compound in complex mixtures, such as essential oils, and for developing analytical methods. nih.gov
Table 2: Experimental Kovats Retention Indices for Cyclohexene, 3-(2-methylpropyl)-
| Column Type | Phase Type | Reported Index Values |
| Semi-standard non-polar | Non-polar | 998, 1003, 1025, 1035, 992.5, 998.2 |
| Standard polar | Polar | 1131, 1142, 1152, 1156, 1171, 1142, 1105.8, 1117.9, 1127.7 |
Data sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov
Computational Chemistry and Theoretical Studies on Cyclohexene, 3 2 Methylpropyl
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic stability of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) would typically be employed to determine optimized molecular geometry, electron distribution, and thermodynamic stability.
For Cyclohexene (B86901), 3-(2-methylpropyl)-, such calculations would yield key parameters like the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These values are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
As of the latest literature surveys, specific quantum chemical studies detailing the electronic structure and stability of Cyclohexene, 3-(2-methylpropyl)- have not been published.
Conformational Analysis and Potential Energy Surfaces
The non-planar nature of the cyclohexene ring and the rotational freedom of the isobutyl substituent mean that Cyclohexene, 3-(2-methylpropyl)- can exist in multiple conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers between them.
The cyclohexene ring itself exists in a half-chair conformation. The isobutyl group attached to the allylic carbon can be positioned either axially or equatorially. Further rotational isomers (rotamers) exist due to rotation around the C-C single bonds of the isobutyl group. A full conformational analysis would generate a potential energy surface (PES), which maps the energy of the molecule across all its geometric degrees of freedom. researchgate.net The most stable conformers would correspond to the minima on this surface.
While the conformational analysis of unsubstituted cyclohexane (B81311) and related simple alkanes is well-documented, a detailed potential energy surface specifically for Cyclohexene, 3-(2-methylpropyl)- is not available in published literature. researchgate.net
Reaction Pathway Modeling and Transition State Identification
Computational chemistry is a powerful tool for elucidating reaction mechanisms. epdf.pub For Cyclohexene, 3-(2-methylpropyl)-, this could involve modeling reactions such as electrophilic addition to the double bond, allylic substitution, or hydrogenation.
Reaction pathway modeling involves calculating the energy profile along a reaction coordinate, from reactants to products. A key objective is to identify the transition state—the highest energy point along the lowest energy path—which is critical for determining the reaction's activation energy and rate. For instance, in a catalytic hydrogenation, theorists could model the adsorption of the alkene onto a catalyst surface, the stepwise addition of hydrogen atoms, and the desorption of the final product, 3-(2-methylpropyl)-cyclohexane.
Currently, there are no specific published studies that model reaction pathways or identify transition states for reactions involving Cyclohexene, 3-(2-methylpropyl)-.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors and, consequently, the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental data, can help assign peaks and confirm the proposed structure.
IR Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum.
While experimental spectral data for Cyclohexene, 3-(2-methylpropyl)- exists, including GC-MS and IR spectra, specific computational studies predicting its NMR and IR parameters have not been found in the literature.
Investigation of Gas Phase Ion Energetics
Gas phase ion energetics provide fundamental information about a molecule's intrinsic properties in the absence of solvent effects. This includes determining its ionization energy (the energy required to remove an electron) and proton affinity (the negative of the enthalpy change for protonation). cas.org These values are crucial for understanding the molecule's behavior in mass spectrometry, where it is converted into gas-phase ions.
The NIST Chemistry WebBook notes the availability of gas phase ion energetics data for this compound, though access may be restricted. cas.org However, detailed computational studies that calculate and analyze these energetic properties for Cyclohexene, 3-(2-methylpropyl)- are not present in publicly accessible scientific papers.
Molecular Modeling and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, transport properties, and interactions of molecules over time.
For Cyclohexene, 3-(2-methylpropyl)-, an MD simulation could be used to explore its conformational landscape in the liquid phase, study its diffusion in a solvent, or model its interaction with a biological membrane or a polymer matrix. These simulations rely on a force field, a set of parameters that describes the potential energy of the system.
There are no specific molecular dynamics simulation studies focused on Cyclohexene, 3-(2-methylpropyl)- available in the published scientific literature.
Advanced Applications and Derivatization Strategies of Cyclohexene, 3 2 Methylpropyl
Monomer in Polymer Chemistry and Advanced Materials Synthesis
The presence of a polymerizable double bond in Cyclohexene (B86901), 3-(2-methylpropyl)- makes it an intriguing monomer for the synthesis of advanced polymers. While cyclohexene itself does not readily undergo ring-opening polymerization due to low ring strain, its derivatives can be incorporated into polymeric structures through various strategies. nih.gov
One such strategy is alternating copolymerization . For instance, a Lewis acid can promote the highly alternating polymerization of a diene, like butadiene, with an alkene. nih.gov This method could potentially be applied to Cyclohexene, 3-(2-methylpropyl)- and a suitable comonomer to create polycyclohexene structures with precisely placed isobutyl side chains. The resulting polymers could exhibit unique thermal and mechanical properties. Research on similar systems has shown that such copolymers can be semicrystalline and exhibit high toughness. nih.gov
Another potential route is through Ring-Opening Metathesis Polymerization (ROMP) . Although less favorable for simple cyclohexenes, 3-substituted cycloolefins have been successfully polymerized using this method. libretexts.org The choice of catalyst is crucial and can influence the stereospecificity and regiospecificity of the resulting polymer. For example, the polymerization of 3-substituted cyclooctenes has been shown to yield polymers with controlled microstructures. libretexts.org Applying ROMP to Cyclohexene, 3-(2-methylpropyl)- could lead to novel polyalkenamers with the isobutyl group as a regularly repeating side chain, influencing the material's physical properties such as its glass transition temperature and crystallinity.
The incorporation of the bulky 3-(2-methylpropyl) group is expected to influence the properties of the resulting polymers. In poly(3-alkylthiophene)s, for instance, the size and branching of the alkyl side chain have a significant impact on the polymer's self-assembling properties, crystallinity, and electronic characteristics. rsc.orgmagtech.com.cnresearchgate.net Similarly, the isobutyl group in a polycyclohexene backbone derived from Cyclohexene, 3-(2-methylpropyl)- would likely affect chain packing and intermolecular interactions, leading to materials with tailored properties for specific applications. nih.gov
Building Block in the Synthesis of Complex Organic Molecules
The cyclohexene scaffold is a common motif in a variety of biologically active molecules and fine chemicals. nih.gov The specific substitution pattern of Cyclohexene, 3-(2-methylpropyl)- makes it a valuable starting material for the synthesis of more complex target molecules.
Precursors for Pharmaceutical Synthesis
Cyclohexene derivatives are important intermediates in the pharmaceutical industry. nih.gov While specific drugs derived directly from Cyclohexene, 3-(2-methylpropyl)- are not prominently documented, its structural motifs are present in various therapeutic agents. The functionalization of the double bond and the cyclohexyl ring can lead to a variety of chiral centers and functional groups that are essential for biological activity. For example, multicomponent reactions involving cyclic alkenes can lead to the rapid assembly of complex molecular architectures found in novel drug candidates. nih.gov
Intermediates in Agrochemical Development
The development of new agrochemicals often relies on the synthesis of novel molecular structures with specific biological activities. Cyclohexane (B81311) derivatives have been investigated for their plant growth regulating and herbicidal activities. The isobutyl-substituted cyclohexene ring could serve as a core structure for the development of new pesticides with potentially improved efficacy and selectivity.
Constituents in Fine Chemical Production
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as fragrances, food additives, and specialty polymers. The unique structure of Cyclohexene, 3-(2-methylpropyl)- can be a precursor to specialty chemicals with specific physical and sensory properties. For example, the hydrogenation of the double bond would yield 3-(2-methylpropyl)cyclohexane, which could be a component in specialty solvents or lubricants.
Functionalization for Tailored Chemical Properties
The reactivity of the double bond in Cyclohexene, 3-(2-methylpropyl)- allows for a wide range of functionalization reactions, enabling the synthesis of a diverse array of derivatives with tailored properties.
One of the most fundamental reactions is epoxidation . The treatment of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would yield the corresponding epoxide. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com This epoxide is a highly versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups, leading to the formation of diols, amino alcohols, and other valuable derivatives. libretexts.org
Hydroformylation , also known as the oxo process, is another powerful tool for the functionalization of alkenes. wikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. wikipedia.orgethz.chmdpi.com The hydroformylation of Cyclohexene, 3-(2-methylpropyl)- would produce cyclohexanecarboxaldehydes, which are valuable precursors for the synthesis of alcohols, carboxylic acids, and amines. mdpi.com
The double bond of Cyclohexene, 3-(2-methylpropyl)- can also participate in Diels-Alder reactions as a dienophile. libretexts.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com In this [4+2] cycloaddition reaction, the cyclohexene derivative reacts with a conjugated diene to form a new six-membered ring, leading to the construction of complex polycyclic systems. libretexts.orgwikipedia.orglibretexts.org The stereochemistry of the resulting adduct is well-defined, making this a powerful method for asymmetric synthesis. libretexts.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
